Comprehensive Technical Guide: Synthesis, Isolation, and Characterization of Carfilzomib (2S,4S)-Diol
Comprehensive Technical Guide: Synthesis, Isolation, and Characterization of Carfilzomib (2S,4S)-Diol
Here is an in-depth technical whitepaper on the synthesis, isolation, and characterization of the Carfilzomib (2S,4S)-Diol, designed for researchers and drug development professionals.
Introduction & Pharmacological Context
Carfilzomib is a second-generation, irreversible tetrapeptide epoxyketone proteasome inhibitor approved for the treatment of relapsed or refractory multiple myeloma[1]. The efficacy of Carfilzomib is driven by its highly specific epoxyketone pharmacophore, which forms a morpholino adduct with the N-terminal threonine of the 20S proteasome.
However, the epoxide ring is a site of significant metabolic and chemical vulnerability. The Carfilzomib (2S,4S)-Diol (often referred to clinically as metabolite M16 or synthetically as Impurity III) is the primary degradation product and in vivo metabolite[2][3]. It is formed via the hydrolysis of the epoxide ring. In vivo, this is catalyzed extrahepatically by microsomal epoxide hydrolase (mEH)[4][5]. In vitro, it occurs via acid-catalyzed hydrolysis during API manufacturing or storage[6].
For drug development professionals, synthesizing and purifying the (2S,4S)-diol is a critical regulatory requirement. It serves as an essential analytical reference standard to monitor API stability, validate purification processes, and track patient pharmacokinetics[6][7].
Mechanistic Pathways of Diol Formation
The conversion of Carfilzomib to its diol derivative involves the nucleophilic opening of the terminal epoxide. Understanding this causality is essential for both intentionally synthesizing the standard and preventing its formation during API storage.
Under acidic conditions (pH < 4), the epoxide oxygen is protonated, increasing the electrophilicity of the adjacent carbons. Water acts as the nucleophile, attacking the less sterically hindered carbon to yield the 1,2-diol[6]. Enzymatically, mEH facilitates a similar ring-opening mechanism without the need for extreme pH shifts[4]. Because the diol lacks the reactive epoxide necessary to bind the proteasome, it is pharmacologically inactive[3].
Mechanistic pathways of Carfilzomib epoxide ring opening to form the (2S,4S)-Diol.
Comparative Physicochemical Properties
The hydrolysis of the epoxide to a diol significantly alters the molecule's polarity, which dictates the downstream purification strategy.
| Property | Carfilzomib (Parent API) | Carfilzomib (2S,4S)-Diol (M16) |
| Molecular Formula | C₄₀H₅₇N₅O₇ | C₄₀H₅₉N₅O₈ |
| Molecular Weight | 719.92 g/mol | 737.94 g/mol |
| Pharmacophore | Intact Epoxide | 1,2-Diol (Hydrolyzed) |
| Solubility | Highly hydrophobic, insol. in water[1] | Increased polarity, slightly water-soluble |
| Biological Activity | Irreversible Proteasome Inhibitor | Inactive Metabolite[3] |
Synthetic Methodology for (2S,4S)-Diol Reference Standard
While the diol can be synthesized de novo via the dihydroxylation of a keto alkene precursor[8], the most efficient method to generate a highly accurate reference standard is through the controlled, acid-catalyzed forced degradation of pure Carfilzomib API[6]. This ensures the complex tetrapeptide backbone remains stereochemically intact while selectively targeting the epoxide.
Step-by-Step Synthesis Protocol (Controlled Acid Hydrolysis)
Rationale: Carfilzomib is stable at neutral pH but highly susceptible to degradation at low pH[6]. By using a mild acid (0.1 N HCl) in a co-solvent system, we can drive the epoxide hydrolysis to completion while minimizing secondary degradation pathways (e.g., peptide bond cleavage).
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Solubilization: Suspend 500 mg of Carfilzomib API in 25 mL of Acetonitrile (ACN). Stir at 20°C until a clear solution is achieved. Causality: CFZ is practically insoluble in water; ACN ensures the API is fully dissolved and accessible for the reaction.
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Acidification: Dropwise, add 25 mL of 0.1 N Hydrochloric Acid (HCl) to the stirring solution.
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Thermal Incubation: Elevate the reaction temperature to 40°C and stir continuously for 24 hours. Causality: Mild heating accelerates the first-order kinetics of the epoxide hydrolysis without providing enough activation energy to significantly cleave the robust peptide bonds[6].
-
Reaction Quenching: Monitor the reaction via LC-MS. Once the parent CFZ mass (m/z 720) is depleted and the diol mass (m/z 738) is dominant, quench the reaction by neutralizing the mixture to pH 7.0 using 0.1 N NaOH.
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Extraction: Evaporate the ACN under reduced pressure. Extract the remaining aqueous phase three times with 30 mL of Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude diol mixture.
Purification and Isolation Protocols
The crude mixture will contain the target (2S,4S)-diol, trace unreacted Carfilzomib, and minor peptide cleavage fragments (e.g., metabolites M14 and M15)[5][9]. Because the structural difference between CFZ and the diol is merely the addition of water across the epoxide, Preparative Reverse-Phase High-Performance Liquid Chromatography (Prep-RP-HPLC) is the mandatory isolation technique.
Workflow for the isolation of the (2S,4S)-Diol using Prep-RP-HPLC.
Preparative HPLC Methodology
Rationale: The diol is more polar than the parent epoxide. In a reverse-phase C18 system, the diol will elute significantly earlier than intact Carfilzomib.
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Column: C18 Preparative Column (e.g., 250 mm × 21.2 mm, 5 µm).
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Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Flow Rate: 15.0 mL/min.
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Detection: UV at 210 nm and 254 nm.
Gradient Parameters:
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) | Phase Objective |
| 0.0 | 90 | 10 | Column Equilibration |
| 5.0 | 90 | 10 | Sample Loading & Desalting |
| 25.0 | 40 | 60 | Elution of Polar Fragments (M14/M15) |
| 35.0 | 20 | 80 | Elution of (2S,4S)-Diol |
| 45.0 | 5 | 95 | Elution of Unreacted Carfilzomib |
| 50.0 | 90 | 10 | Column Re-equilibration |
Post-Processing: Fractions eluting between 30–38 minutes exhibiting the target mass (m/z 738.4 [M+H]⁺) are pooled. The acetonitrile is removed via rotary evaporation at 30°C, and the remaining aqueous solution is lyophilized (freeze-dried) for 48 hours to yield the (2S,4S)-diol as a white to off-white powder.
Analytical Control & Impurity Profiling
To validate the synthesized material as a reference standard, it must undergo rigorous analytical characterization.
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High-Resolution Mass Spectrometry (HRMS-QTOF): Confirms the exact mass addition of +18 Da (H₂O) compared to the parent drug[6]. The theoretical exact mass for C₄₀H₅₉N₅O₈ is 737.4364 Da.
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Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR are utilized to confirm the disappearance of the characteristic epoxide ring protons (typically found upfield) and the appearance of new hydroxyl-bearing methine/methylene signals.
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Chromatographic Purity: The final lyophilized powder must demonstrate >98% purity by area normalization on an analytical UHPLC system prior to use as a quantitative standard in clinical or manufacturing settings. In industrial API synthesis, the presence of this diol impurity must be controlled to strictly <0.15 area-% using specialized purification techniques, such as the formation of Carfilzomib oxalate salts or treatment with sodium periodate[2][10][11].
References
-
A process for purification of carfilzomib intermediate Google Patents (US20190218249A1) URL:[11]
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A PROCESS FOR PURIFICATION OF CARFILZOMIB INTERMEDIATE European Patent Office (EP 3512835 B1) URL:[Link][2]
-
A process for purification of carfilzomib Google Patents (EP3227312B1) URL:[10]
-
A UHPLC-UV-QTOF study on the stability of carfilzomib, a novel proteasome inhibitor ResearchGate URL:[Link][6]
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Carfilzomib (Kyprolis): A Novel Proteasome Inhibitor for Relapsed And/or Refractory Multiple Myeloma National Institutes of Health (PMC) URL:[Link][1]
-
Development of Novel Epoxyketone-Based Proteasome Inhibitors as a Strategy To Overcome Cancer Resistance to Carfilzomib and Bortezomib National Institutes of Health (PMC) URL:[Link][4]
-
KYPROLIS (carfilzomib) for Injection - Prescribing Information Food and Drug Administration (FDA) URL:[Link][3]
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Pharmacology Review: 202714Orig1s000 Food and Drug Administration (FDA) URL:[Link][5]
-
Carfilzomib Archives - DR JCR BIO (Reference Standards) DR JCR BIOSCIENCES URL:[Link][7]
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- 8. WO2016046843A1 - Process for the preparation of (s)-4-methyl-n-((s)-1-(((s)-4-methyl-1-((r)-2-methyloxiran-2-yl)-1-oxo pentan-2-yl) amino)-1-oxo-3-phenylpropan-2-yl)-2-((s)-2-(2-morpholinoacetamido)-4-phenylbutanamido) pentanamide - Google Patents [patents.google.com]
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